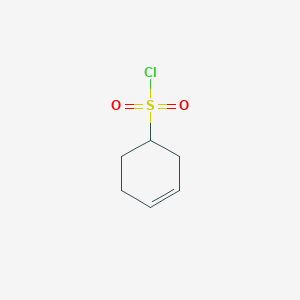

Cyclohex-3-ene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-ene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXMQKPNGZDMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohex 3 Ene 1 Sulfonyl Chloride

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the sulfonyl chloride functional group onto a cyclohexene (B86901) scaffold in a single or minimal number of steps. These routes are often favored for their atom economy and potentially streamlined processes.

Chlorosulfonylation Reactions

Chlorosulfonylation involves the simultaneous introduction of a chlorine atom and a sulfonyl group onto an organic substrate. A historical method for the synthesis of alkanesulfonyl chlorides is the reaction of the alkane with a mixture of chlorine and sulfur dioxide, typically promoted by light. google.com

A patented process describes the preparation of cyclohexane (B81311) sulphonyl chlorides by reacting liquid cyclohexane with a gaseous mixture of chlorine and sulphur dioxide in the presence of ultraviolet light. google.com This free-radical reaction can be adapted for cyclohexene, but the presence of the olefinic bond introduces complexity, as competing reactions such as addition to the double bond or allylic chlorination can occur.

The reaction of cyclohexane with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like dibenzoyl peroxide is another established method for producing the corresponding sulfonyl chloride. askfilo.com The mechanism proceeds through the formation of a cyclohexyl radical, which then reacts with SO₂Cl₂. askfilo.com

Table 1: Reagents and Conditions for Chlorosulfonylation

| Starting Material | Reagents | Initiator | Product |

|---|---|---|---|

| Cyclohexane | Cl₂, SO₂ | UV Light | Cyclohexane sulfonyl chloride |

When applying these conditions to cyclohexene, careful control of the reaction is necessary to favor the desired substitution product over other potential side-products.

Oxidative Chlorination Routes

Oxidative chlorination provides a pathway to sulfonyl chlorides from sulfur-containing precursors, most commonly thiols. This approach necessitates the prior synthesis of cyclohex-3-ene-1-thiol. A plausible route to this thiol is the anti-Markovnikov addition of a thiol, such as thioacetic acid followed by hydrolysis, or H₂S to a cyclohexadiene, a process known as a thiol-ene reaction. wikipedia.org The thiol-ene reaction can be initiated by light, heat, or a radical initiator and typically proceeds with high yield and stereoselectivity. wikipedia.org

Once the cyclohex-3-ene-1-thiol precursor is obtained, it can be converted to the target sulfonyl chloride through oxidative chlorination. Various reagents are known to effect this transformation, providing alternatives to the use of gaseous chlorine.

Table 2: Reagents for Oxidative Chlorination of Thiols

| Reagent System | Key Advantages |

|---|---|

| N-Chlorosuccinimide (NCS) / H₂O | Milder conditions, avoids harsh reagents. organic-chemistry.org |

| Sodium chlorite (B76162) (NaClO₂) | Environmentally benign, safe, high yields. organic-chemistry.org |

These methods offer practical and often more environmentally friendly alternatives for the synthesis of sulfonyl chlorides from their corresponding thiols.

Indirect Synthesis via Precursor Functionalization

Indirect methods involve the synthesis of an intermediate from cyclohexene, which is then converted to the final sulfonyl chloride product. These multi-step sequences can offer greater control over regioselectivity and may be necessary if direct methods prove inefficient.

Halogenation and Subsequent Transformation

A key synthetic route begins with the allylic chlorination of cyclohexene. The reaction of cyclohexene with sulfuryl chloride (SO₂Cl₂) in the presence of peroxide and light has been shown to produce 3-chlorocyclohexene (B1361376). acs.orgyoutube.com This reaction provides a functionalized cyclohexene ring, primed for further transformation.

The resulting 3-chlorocyclohexene can then be converted to the target sulfonyl chloride. This typically involves a two-step process:

Introduction of the Sulfur Moiety: The alkyl chloride is reacted with a sulfite (B76179) salt, such as sodium sulfite, to displace the chloride and form the corresponding sodium cyclohex-3-ene-1-sulfonate.

Chlorination of the Sulfonate: The sulfonate salt is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final Cyclohex-3-ene-1-sulfonyl chloride.

This halogenation-substitution-chlorination sequence is a classic and reliable, albeit multi-step, approach to alkyl sulfonyl chlorides.

Conversion from Cyclohex-3-ene-1-carboxylic Acid Derivatives

An alternative indirect route starts with Cyclohex-3-ene-1-carboxylic acid. This precursor is readily accessible through the Diels-Alder reaction, a powerful cycloaddition method. rdd.edu.iq Specifically, the reaction of 1,3-butadiene (B125203) with acrylic acid yields Cyclohex-3-ene-1-carboxylic acid. rdd.edu.iqchegg.comresearchgate.netchegg.comglobalauthorid.com

Diels-Alder Reaction for Precursor Synthesis

Diene: 1,3-Butadiene

Dienophile: Acrylic Acid

Product: Cyclohex-3-ene-1-carboxylic acid

Once synthesized, the carboxylic acid must be converted to the sulfonyl chloride. While traditional methods for this specific conversion are not widely reported, modern advancements in synthetic chemistry offer potential solutions. A recently developed method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides. acs.orgprinceton.edu This protocol has been shown to be applicable to some s-rich aliphatic substrates, suggesting it may be a viable, though currently unproven, method for the conversion of Cyclohex-3-ene-1-carboxylic acid. acs.org This innovative one-pot process, which couples the carboxylic acid with a sulfur dioxide source and a chlorinating agent under photocatalytic conditions, represents a frontier in synthetic methodology. acs.orgprinceton.edu

Optimization of Synthetic Pathways

Optimizing the synthesis of Cyclohex-3-ene-1-sulfonyl chloride involves careful consideration of the chosen pathway and reaction parameters to maximize yield and purity while minimizing side reactions and environmental impact.

For direct chlorosulfonylation , optimization hinges on controlling the free-radical process. Key variables include:

Initiator Concentration: The amount of radical initiator (e.g., peroxide) must be carefully controlled to ensure a steady rate of reaction without promoting unwanted polymerization or side reactions.

Reagent Stoichiometry: In reactions involving Cl₂ and SO₂, the ratio of the gases and their rate of addition must be managed to prevent excess chlorination of the cyclohexene ring.

Temperature and Light Intensity: These parameters directly influence the rate of radical formation and must be optimized to balance reaction speed with selectivity.

For oxidative chlorination routes , the purity of the starting thiol is paramount. The choice of oxidizing agent can also be optimized for cost, safety, and ease of workup, with bleach and sodium chlorite offering greener alternatives to traditional reagents. organic-chemistry.org

In indirect methods , each step must be optimized. For the halogenation route, preventing di-chlorination of cyclohexene is a primary concern. In the carboxylic acid route, the efficiency of the initial Diels-Alder reaction is critical. For the novel decarboxylative halosulfonylation, optimization would involve screening catalysts, ligands, and light sources to adapt the method for the specific aliphatic substrate.

The use of enantioselective strategies, such as employing chiral auxiliaries or Lewis acid catalysts in radical reactions, could be explored for the synthesis of chiral derivatives of Cyclohex-3-ene-1-sulfonyl chloride, adding another layer of potential optimization. cmu.edu

| From Carboxylic Acid | 1,3-Butadiene, Acrylic Acid | Precursor is readily synthesized via Diels-Alder. chegg.com | Conversion of the carboxylic acid to sulfonyl chloride is a novel and less-established method for this substrate. acs.org |

Ultimately, the choice of the optimal synthetic pathway will depend on the desired scale of the reaction, the availability of specific reagents and equipment, and the required purity of the final product.

Reagent and Catalyst Selection

The successful synthesis of Cyclohex-3-ene-1-sulfonyl chloride is critically dependent on the judicious selection of reagents and catalysts. The most plausible synthetic approaches involve either the construction of the cyclohexene ring with a pre-existing sulfur-containing moiety or the introduction of the sulfonyl chloride group onto a pre-formed cyclohexene scaffold.

A primary proposed route involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. researchgate.net In this context, 1,3-butadiene serves as the diene. The choice of dienophile is crucial for introducing the sulfur functionality. While a dienophile containing a vinylsulfonyl chloride group would be ideal for a direct approach, its synthesis and stability can be challenging. A more practical strategy involves the use of sulfur dioxide (SO₂) in a cheletropic reaction with 1,3-butadiene to form 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dioxide). cdnsciencepub.comwikipedia.orgresearchgate.net This reaction is reversible and can be driven towards the product, 3-sulfolene, which serves as a stable, crystalline solid and a convenient precursor. rsc.orgthieme-connect.com

The subsequent conversion of 3-sulfolene to the target sulfonyl chloride would necessitate specific reagents for ring modification and functional group transformation. This could potentially involve halogenation of the double bond, followed by ring-opening and re-cyclization, or other multi-step sequences.

An alternative strategy involves the direct functionalization of a cyclohexene precursor. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as a peroxide, can lead to the chlorination of alkanes and alkenes. askfilo.comaskfilo.comyoutube.com The reaction with cyclohexene could potentially introduce a chlorine and a sulfonyl chloride group, though controlling the regioselectivity to obtain the desired Cyclohex-3-ene-1-sulfonyl chloride would be a significant challenge.

For the conversion of a potential cyclohex-3-ene-1-thiol or cyclohex-3-ene-1-sulfonic acid intermediate to the final product, a range of standard reagents are available. Oxidative chlorination of a thiol can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, or a combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.org The conversion of a sulfonic acid to a sulfonyl chloride is typically accomplished using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride.

Catalysts can play a significant role in enhancing the efficiency and selectivity of these reactions. For instance, Lewis acids can catalyze Diels-Alder reactions, potentially allowing for lower reaction temperatures and improved stereoselectivity. In the context of converting anilines to sulfonyl chlorides via a Sandmeyer-type reaction, copper salts like CuCl or CuCl₂ are often employed as catalysts for the single electron transfer process. researchgate.net

Below is a table summarizing the key reagents and catalysts for the proposed synthetic steps:

| Synthetic Step | Reagent/Catalyst | Function |

| Diels-Alder/Cheletropic Reaction | 1,3-Butadiene | Diene |

| Sulfur Dioxide (SO₂) | Dienophile (for 3-sulfolene synthesis) | |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Catalyst (potential for rate enhancement) | |

| Oxidative Chlorination of Thiol | N-Chlorosuccinimide (NCS) | Oxidant and Chlorine Source |

| Hydrogen Peroxide (H₂O₂) / Thionyl Chloride (SOCl₂) | Oxidizing and Chlorinating System | |

| Chlorination of Sulfonic Acid | Phosphorus Pentachloride (PCl₅) | Chlorinating Agent |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | |

| Direct Chlorosulfonylation | Sulfuryl Chloride (SO₂Cl₂) | Chlorinating and Sulfonylating Agent |

| Peroxide (e.g., Dibenzoyl Peroxide) | Radical Initiator |

Reaction Condition Tuning (Temperature, Solvent, Concentration)

The optimization of reaction conditions, including temperature, solvent, and concentration, is paramount for maximizing the yield and purity of Cyclohex-3-ene-1-sulfonyl chloride.

The cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 3-sulfolene is typically conducted at elevated temperatures. chemicalbook.com The reaction is often carried out in a sealed vessel due to the gaseous nature of the reactants. The temperature is a critical parameter as the reaction is reversible; higher temperatures can favor the retro-cheletropic reaction, leading to the decomposition of 3-sulfolene back to 1,3-butadiene and sulfur dioxide. cdnsciencepub.comutahtech.edu Therefore, a balance must be struck to achieve a reasonable reaction rate without significant product decomposition. The use of a solvent is not always necessary for this specific reaction, but if one is employed, it should be inert under the reaction conditions.

For the subsequent potential transformations of 3-sulfolene or the direct functionalization of cyclohexene, the choice of solvent is crucial. The solvent must be able to dissolve the reactants and be stable to the reagents and any intermediates formed. For radical reactions involving sulfuryl chloride, non-polar solvents like carbon tetrachloride have been traditionally used, although safer alternatives are now preferred. orgsyn.org

The concentration of reactants can also influence the outcome of the reaction. In the Diels-Alder reaction, higher concentrations can increase the reaction rate. However, for reactions that may have competing side reactions, such as polymerization of the diene, it may be advantageous to use more dilute conditions or to add one reactant slowly to a solution of the other.

The temperature for the conversion of a sulfonic acid to a sulfonyl chloride with thionyl chloride is typically moderate, often with refluxing the mixture to drive the reaction to completion. The work-up procedure for these reactions is also critical to isolate the desired product, as sulfonyl chlorides can be sensitive to moisture.

The following table outlines hypothetical reaction conditions based on general principles and related documented procedures for the key synthetic steps. It is important to note that these are illustrative and would require experimental optimization for the specific synthesis of Cyclohex-3-ene-1-sulfonyl chloride.

| Synthetic Step | Temperature (°C) | Solvent | Concentration Notes |

| Synthesis of 3-Sulfolene | 100-150 | None or inert high-boiling solvent | Often performed neat in a sealed vessel |

| Oxidative Chlorination of Thiol | 0 to Room Temperature | Acetonitrile (B52724), Dichloromethane | Controlled addition of reagents |

| Chlorination of Sulfonic Acid | Room Temperature to Reflux | Thionyl Chloride (as reagent and solvent) or inert solvent | Excess chlorinating agent often used |

| Direct Chlorosulfonylation | Room Temperature to 80 | Carbon Tetrachloride (historical), Dichloromethane | Often initiated with light or heat |

Reactivity and Mechanistic Investigations of Cyclohex 3 Ene 1 Sulfonyl Chloride

Radical Reaction Pathways

The presence of the double bond in the cyclohexene (B86901) ring introduces the possibility of radical-mediated reactions. Sulfonyl chlorides can be precursors to sulfonyl radicals (RSO₂•) under appropriate conditions, such as thermal or photochemical initiation, or through copper catalysis. rsc.org These sulfonyl radicals can then undergo various transformations.

Photoredox-Catalyzed Radical Additions to Alkenes

Photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions, enabling a variety of addition reactions to alkenes. acs.org These reactions are typically initiated by a photocatalyst, often an iridium or ruthenium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the sulfonyl chloride. nih.gov This process generates a sulfonyl radical and a chloride anion, which can then participate in subsequent reactions. nih.gov

Hydrosulfonylation Reactions

The photoredox-catalyzed hydrosulfonylation of alkenes is a method for the formation of sulfones. nih.gov In this reaction, a sulfonyl radical, generated from a sulfonyl chloride, adds across the double bond of an alkene. nih.gov The resulting carbon-centered radical then undergoes a hydrogen atom transfer (HAT) to yield the final hydrosulfonylated product. nih.gov

The mechanism involves the initial excitation of a photocatalyst by visible light. The excited photocatalyst then reduces the sulfonyl chloride, leading to the formation of a sulfonyl radical. This radical adds to the alkene to form a carbon-centered radical intermediate. A hydrogen atom donor, such as tris(trimethylsilyl)silane, is often required to complete the catalytic cycle by donating a hydrogen atom to the carbon radical. nih.gov For alkenes with alkyl substituents, a polarity-reversal catalysis approach can be successfully implemented. acs.orgnih.gov

Table 1: Representative Examples of Photoredox-Catalyzed Hydrosulfonylation of Alkenes with Sulfonyl Chlorides nih.gov

| Sulfonyl Chloride | Alkene | Product | Yield (%) |

| Methanesulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-(methylsulfonyl)propanamide | 95 |

| p-Toluenesulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-(tosyl)propanamide | 98 |

| Benzenesulfonyl chloride | Cyclohexene | (Cyclohexylsulfonyl)benzene | 78 (as a 1:1.4 dr) |

| Camphorsulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl)propanamide | 85 |

This table presents data for various sulfonyl chlorides to illustrate the scope of the reaction and is based on findings from a study by Hell et al. (2020). nih.gov

Radical Addition-Elimination Reactions (e.g., Allylic Sulfone Synthesis)

Sulfonyl radicals generated from sulfonyl chlorides can also participate in radical addition-elimination reactions to synthesize allylic sulfones. This transformation typically involves the reaction of a sulfonyl chloride with an allyl halide, such as allyl bromide, under photoredox conditions. nih.gov

The proposed mechanism commences with the generation of a sulfonyl radical from the sulfonyl chloride via a photoredox cycle. This radical then adds to the double bond of the allyl halide. The resulting adduct is a radical intermediate that can subsequently undergo elimination of a halogen radical to form the allylic sulfone and propagate the radical chain. This method provides a route to allylic sulfones under mild conditions without the need for strong oxidants or reductants. nih.gov

C-H Functionalization through Radical Intermediates

The direct functionalization of C-H bonds using radical intermediates is a rapidly advancing field in organic synthesis. nih.gov While direct C-H sulfonylation using sulfonyl chlorides as the radical precursor is less common than other C-H functionalization reactions, the generation of sulfonyl radicals opens up possibilities for such transformations.

In principle, a sulfonyl radical could be involved in C-H functionalization pathways. For instance, a highly reactive radical species could abstract a hydrogen atom from a C-H bond to generate a carbon-centered radical. This radical could then be trapped by a sulfonyl-containing species. However, the direct abstraction of a hydrogen atom by a sulfonyl radical is often challenging. More commonly, sulfonyl chlorides are used as traps for carbon-centered radicals generated through other means. acs.org Palladium-catalyzed C-H activation has been shown to be effective with arylsulfonyl chlorides for the formation of C-S bonds. acs.org

Generation and Reactivity of Sulfonyl Radicals

The generation of sulfonyl radicals from sulfonyl chlorides is a key step in the reactions discussed above. acs.orgnih.gov Photoredox catalysis is a particularly mild and efficient method for this purpose. acs.orgcam.ac.uk Upon single-electron transfer from an excited photocatalyst, the sulfonyl chloride can fragment into a sulfonyl radical and a chloride anion. nih.gov

Once generated, the cyclohex-3-ene-1-sulfonyl radical, as an electrophilic radical, would be expected to exhibit characteristic reactivity. A primary reaction pathway is the addition to electron-rich carbon-carbon double and triple bonds. nih.govlibretexts.org The regioselectivity of this addition is governed by the formation of the most stable radical intermediate. libretexts.org

Beyond addition reactions, sulfonyl radicals can participate in other transformations. For example, they can be trapped by various radical acceptors or participate in cascade reactions, leading to the formation of more complex molecular architectures. nih.govrsc.org The precise control over the generation and subsequent reaction of sulfonyl radicals is crucial for achieving high selectivity and yields in these processes. rsc.org

Reaction with Unsaturated Systems

Addition to Alkenes (beyond hydrosulfonylation)

In addition to the hydrosulfonylation reactions described previously, sulfonyl chlorides can undergo other addition reactions with alkenes. magtech.com.cn One of the classic reactions is chlorosulfonylation, where both the sulfonyl group and the chlorine atom from the sulfonyl chloride add across a double bond. researchgate.net This reaction is often promoted by a catalyst, such as a copper or iron salt, and can proceed through a radical mechanism. researchgate.net

The process is initiated by the generation of a sulfonyl radical, which then adds to the alkene. The resulting carbon-centered radical is subsequently trapped by the chloride, leading to the formation of a β-chloro sulfone. This reaction provides a direct method for the difunctionalization of alkenes. The stereoselectivity of the addition can often be controlled, leading to specific isomers of the product. researchgate.net

Annulation Reactions (e.g., [2+2] annulations)

Cyclohex-3-ene-1-sulfonyl chloride, as an allylic sulfonyl chloride, is a precursor to highly reactive intermediates known as sulfenes. These sulfenes can be generated in situ by the treatment of the sulfonyl chloride with a tertiary amine base, which facilitates dehydrochlorination. The resulting allylic sulfene (B1252967) is a potent electrophile and dienophile, capable of participating in various cycloaddition reactions, most notably [2+2] annulations. magtech.com.cn

The reaction with electron-rich alkenes, such as enamines, is a classic example of a [2+2] cycloaddition involving sulfenes. The mechanism is generally considered to be a stepwise process. It begins with the nucleophilic attack of the enamine on the electrophilic sulfur atom of the sulfene, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to yield a four-membered thietane (B1214591) 1,1-dioxide ring system. This process provides a direct route to functionalized four-membered heterocyclic compounds. While direct studies on Cyclohex-3-ene-1-sulfonyl chloride are not extensively documented, the reactivity is analogous to other allylic sulfonyl chlorides.

The general transformation can be represented as follows:

General Scheme for [2+2] Annulation: Cyclohex-3-ene-1-sulfonyl chloride reacts with a base (e.g., Triethylamine) to form an allylic sulfene. This intermediate is then trapped by an enamine to yield a zwitterionic intermediate, which subsequently cyclizes to form the [2+2] adduct, a substituted thietane 1,1-dioxide.

Below is a table illustrating representative [2+2] annulation reactions of sulfonyl chlorides with enamines, which exemplifies the expected reactivity pattern for Cyclohex-3-ene-1-sulfonyl chloride.

| Sulfonyl Chloride Precursor | Enamine Partner | Base | Product | Ref. |

| Methanesulfonyl Chloride | 1-(Pyrrolidin-1-yl)cyclohexene | Triethylamine | 7-thia-8-azaspiro[5.5]undecane 7,7-dioxide | |

| Phenylmethanesulfonyl Chloride | 1-(Morpholin-4-yl)prop-1-ene | Triethylamine | 4-(3-methyl-4-phenyl-1,1-dioxidothietan-2-yl)morpholine | |

| Prop-2-ene-1-sulfonyl chloride | 1-(Pyrrolidin-1-yl)styrene | Triethylamine | 1-(3-phenyl-4-vinyl-1,1-dioxidothietan-2-yl)pyrrolidine |

C-S Bond Functionalization and Cleavage Reactions

The carbon-sulfur bond in sulfonyl derivatives of Cyclohex-3-ene-1-sulfonyl chloride is robust, yet it can be strategically functionalized or cleaved under specific reaction conditions. These transformations are valuable for removing the sulfonyl group after it has served its synthetic purpose or for introducing new functionalities.

Desulfonylative Transformations

Desulfonylation refers to the removal of a sulfonyl group. For sulfones derived from Cyclohex-3-ene-1-sulfonyl chloride (i.e., cyclohexenyl sulfones), this typically involves reductive cleavage of the C-S bond. organicreactions.org These reactions are powerful methods for forming C-H or C-C bonds in place of the C-S bond. wikipedia.org

Reductive desulfonylation can be achieved using various reagents, which generally operate through radical or single-electron transfer (SET) mechanisms. wikipedia.orgresearchgate.net Common methods include the use of metal amalgams (like sodium or aluminum amalgam), tin hydrides, or samarium(II) iodide. wikipedia.org The choice of reagent can be critical, especially for allylic sulfones, where undesired side reactions such as double bond migration can occur. wikipedia.org Palladium-catalyzed reductive desulfonylations have emerged as a method that often proceeds with high selectivity, preserving the position of the double bond. wikipedia.org Radical-based methods also allow for the desulfonylative functionalization, where the sulfonyl group is replaced by other atoms or groups like halogens or alkynes. nih.gov

The general process involves the conversion of the sulfonyl chloride to a more stable sulfone derivative (e.g., by reaction with an organometallic reagent or an arene under Friedel-Crafts conditions), followed by the reductive removal of the sulfonyl moiety.

| Desulfonylation Method | Reagent System | Substrate Type | Product | Key Features | Ref. |

| Metal Amalgam Reduction | Na/Hg, 6% in Na₂HPO₄/MeOH | Alkyl/Aryl Sulfones | Alkane/Arene | Effective but can be harsh. | wikipedia.org |

| Tin Hydride Reduction | n-Bu₃SnH, AIBN (initiator) | Allylic Sulfones | Alkene | Can lead to double bond isomerization. | researchgate.net |

| Samarium(II) Iodide | SmI₂/HMPA | β-Hydroxy Sulfones | Alkene | Key step in Julia-Lythgoe olefination. | wikipedia.org |

| Palladium-Catalyzed | Pd(PPh₃)₄, LiHBEt₃ | Allylic Sulfones | Alkene | High selectivity, avoids isomerization. | wikipedia.org |

| Photoredox Catalysis | TBADT | Allylic Sulfones | Allylated C-H compounds | Desulfonylative C-H allylation. | rsc.org |

Rearrangement Reactions Involving C-S Bond Scission and Formation

As an allylic electrophile, Cyclohex-3-ene-1-sulfonyl chloride and its derivatives are susceptible to nucleophilic substitution reactions that can proceed with rearrangement. This occurs via the S_N2' (S_N2 prime) mechanism, which is a type of allylic rearrangement. wikipedia.orglscollege.ac.in

In this pathway, the nucleophile attacks the γ-carbon (the carbon at the end of the C=C double bond) relative to the leaving group (the sulfonyl chloride or a derivative). This concerted attack is accompanied by the migration of the double bond and the expulsion of the leaving group from the α-carbon. lscollege.ac.in This process results in the formation of a new C-Nu bond at the γ-position and a new C=C bond between the α and β carbons, effectively causing both a rearrangement and a C-S bond scission. wikipedia.org

The competition between direct substitution (S_N2) at the α-carbon and rearranged substitution (S_N2') at the γ-carbon is influenced by several factors, including the steric hindrance at the α-carbon, the nature of the nucleophile, and the solvent. wikipedia.org For the cyclohexenyl system, attack at the γ-position leads to a thermodynamically stable, rearranged product.

General Scheme for S_N2' Rearrangement: A nucleophile (Nu⁻) attacks the γ-carbon of Cyclohex-3-ene-1-sulfonyl chloride. This leads to a concerted shift of the π-electrons and cleavage of the C-S bond, resulting in the formation of a cyclohex-2-ene-1-substituted product and the release of the sulfonyl moiety as a sulfinate and chloride.

The table below illustrates potential products from the S_N2' reaction of Cyclohex-3-ene-1-sulfonyl chloride with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Predicted Rearranged Product |

| Hydroxide | NaOH | Cyclohex-2-en-1-ol |

| Cyanide | KCN | Cyclohex-2-ene-1-carbonitrile |

| Amine | R₂NH | N,N-Dialkylcyclohex-2-en-1-amine |

| Thiolate | RSNa | Alkyl(cyclohex-2-en-1-yl)sulfane |

| Organocuprate | R₂CuLi | 3-Alkylcyclohex-1-ene |

Reaction Selectivity in Transformations Involving Cyclohex 3 Ene 1 Sulfonyl Chloride

Regioselectivity Studies

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of Cyclohex-3-ene-1-sulfonyl chloride, the presence of two key reactive sites—the carbon-carbon double bond and the sulfonyl chloride group—presents interesting regiochemical questions in various transformations.

Factors Influencing Regiochemical Outcomes

The regiochemical outcomes of reactions involving Cyclohex-3-ene-1-sulfonyl chloride are dictated by a combination of electronic and steric factors, as well as the nature of the reagents and reaction conditions.

Electronic Effects: The electron-withdrawing nature of the sulfonyl chloride group can influence the electron density of the double bond, although its effect is primarily inductive and diminishes with distance. In electrophilic additions to the alkene, the initial formation of a carbocation intermediate would be influenced by the position of the sulfonyl chloride. A carbocation at the C-4 position might be slightly destabilized by the inductive effect of the sulfonyl group, potentially favoring the formation of a carbocation at the C-3 position. Conversely, in radical additions, the regioselectivity would be governed by the stability of the resulting radical intermediate.

Steric Factors: The sulfonyl chloride group is sterically demanding. This bulk can hinder the approach of reagents to the face of the cyclohexene (B86901) ring to which it is attached and can also influence the direction of attack on the double bond. For instance, in addition reactions, the attacking species might preferentially approach from the side opposite to the sulfonyl chloride group to minimize steric repulsion.

Reaction Type: The type of reaction plays a crucial role in determining the regiochemical outcome.

Electrophilic Addition: In the addition of electrophiles (e.g., HBr, Br₂), the reaction would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that leads to the more stable carbocation. The influence of the sulfonyl chloride group on carbocation stability would be a key determinant.

Radical Addition: In radical additions (e.g., addition of HBr in the presence of peroxides), the regioselectivity would be anti-Markovnikov, with the bromine radical adding to the less substituted carbon of the double bond to form the more stable carbon radical.

Nucleophilic Attack on the Sulfonyl Chloride: Reactions involving nucleophilic attack at the sulfur atom of the sulfonyl chloride group (e.g., with amines or alcohols) would not directly involve the double bond in the initial step. However, the conformational preferences of the cyclohexene ring could influence the accessibility of the sulfonyl chloride group.

A summary of expected regiochemical outcomes is presented in the table below:

| Reaction Type | Reagent Example | Expected Major Regioisomer | Influencing Factors |

| Electrophilic Addition | HBr | 4-Bromo-cyclohexane-1-sulfonyl chloride | Carbocation stability, inductive effect of SO₂Cl |

| Radical Addition | HBr, peroxides | 3-Bromo-cyclohexane-1-sulfonyl chloride | Radical stability |

| Nucleophilic Acyl Substitution | NH₃ | Cyclohex-3-ene-1-sulfonamide | Steric accessibility of the sulfonyl chloride |

Computational Approaches to Regioselectivity Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the regioselectivity of reactions involving Cyclohex-3-ene-1-sulfonyl chloride. Density Functional Theory (DFT) calculations can be employed to model the transition states of different reaction pathways.

By calculating the activation energies for the formation of different regioisomeric products, one can predict the kinetically favored outcome. For example, in an electrophilic addition, the energies of the transition states leading to the C-3 and C-4 substituted products could be compared. The pathway with the lower activation energy would be predicted to be the major one.

Furthermore, computational models can help to dissect the contributing factors to regioselectivity. For instance, Natural Bond Orbital (NBO) analysis can provide insights into the electronic distribution in the molecule and how it is perturbed by the sulfonyl chloride group, thereby influencing the reactivity of the double bond.

Stereoselectivity and Stereospecificity

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions of Cyclohex-3-ene-1-sulfonyl chloride, the stereochemical outcome is influenced by the existing stereocenter at C-1 and the conformational rigidity of the cyclohexene ring.

Diastereoselectivity in Addition and Cyclization Reactions

Addition reactions to the double bond of Cyclohex-3-ene-1-sulfonyl chloride can lead to the formation of new stereocenters, resulting in diastereomeric products. The diastereoselectivity will be largely governed by the direction of attack on the double bond, which is influenced by the steric bulk of the sulfonyl chloride group. It is expected that reagents will preferentially attack from the face of the ring opposite to the sulfonyl chloride group, leading to a predominance of the anti addition product.

In intramolecular cyclization reactions, where a part of the molecule containing the sulfonyl chloride group reacts with the double bond, the diastereoselectivity will be dictated by the conformational preferences of the transition state. The formation of the most stable chair-like or boat-like transition state will determine the stereochemistry of the newly formed ring.

Enantioselective Approaches (e.g., Chiral Catalysis)

To control the formation of a specific enantiomer, enantioselective catalysis can be employed. Chiral Lewis acids or chiral transition metal complexes can coordinate to the sulfonyl chloride group or the double bond, creating a chiral environment that directs the approach of the reagent to one of the two enantiotopic faces of the double bond.

For example, in an enantioselective epoxidation, a chiral catalyst could selectively catalyze the formation of one of the two possible enantiomeric epoxides. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.

Influence of Substrate Structure and Reaction Conditions on Stereocontrol

The stereochemical outcome of reactions involving Cyclohex-3-ene-1-sulfonyl chloride can be fine-tuned by modifying the substrate structure and reaction conditions.

Substrate Structure: The presence of other substituents on the cyclohexene ring can have a significant impact on stereocontrol. For instance, a bulky substituent at a neighboring position could further bias the direction of attack on the double bond. The conformational locking of the cyclohexene ring by a large substituent can also enhance stereoselectivity.

Reaction Conditions:

Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can enhance selectivity.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the stereochemical outcome.

Catalyst: The choice of catalyst, as mentioned earlier, is paramount in enantioselective reactions. The steric and electronic properties of the chiral ligand in a metal catalyst can be systematically varied to optimize enantioselectivity.

The following table summarizes the key factors influencing stereocontrol:

| Influencing Factor | Effect on Stereocontrol | Example |

| Steric hindrance of SO₂Cl | Directs attack to the opposite face | Formation of anti addition products |

| Chiral catalysts | Creates a chiral environment | Enantioselective epoxidation |

| Substituents on the ring | Can lock conformation and bias attack | Increased diastereoselectivity |

| Low temperature | Favors the most stable transition state | Higher selectivity |

Chemoselectivity Considerations

The inherent differences in the electronic nature and reactivity of the alkene and sulfonyl chloride groups in Cyclohex-3-ene-1-sulfonyl chloride form the basis for achieving chemoselective transformations. The sulfonyl chloride is a potent electrophile, readily attacked by nucleophiles at the sulfur atom, leading to substitution of the chloride. In contrast, the alkene is electron-rich and susceptible to attack by electrophiles, resulting in addition reactions across the double bond.

Competing Reaction Pathways

Under certain conditions, the distinction between the reactivity of the two functional groups can become blurred, leading to competing reaction pathways and the formation of multiple products. This is particularly true when reagents are used that can potentially react with both the alkene and the sulfonyl chloride.

For instance, the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) could potentially reduce the sulfonyl chloride to a thiol or a disulfide, while also potentially reducing the double bond, especially at elevated temperatures. The outcome of such a reaction would be highly dependent on the specific reaction conditions, including temperature, solvent, and stoichiometry of the reducing agent.

Similarly, certain transition metal-catalyzed reactions could potentially involve both the alkene and the sulfonyl chloride. For example, a palladium-catalyzed cross-coupling reaction might be designed to react at the sulfonyl chloride, but side reactions involving the alkene could occur. The choice of ligand and reaction conditions is crucial in directing the selectivity of such transformations. rsc.org

Radical reactions also present a scenario for competing pathways. The addition of a radical to the alkene is a common process. However, sulfonyl chlorides can also participate in radical reactions, for example, through the homolytic cleavage of the S-Cl bond. The balance between these two pathways would be influenced by the nature of the radical initiator and the reaction conditions.

A summary of potential competing pathways is presented below:

| Reagent/Condition | Potential Reaction at Alkene | Potential Reaction at Sulfonyl Chloride |

| Strong Reducing Agents (e.g., LiAlH₄) | Reduction to cyclohexane (B81311) | Reduction to thiol/disulfide |

| Transition Metal Catalysts | Coordination, insertion, or cycloaddition | Oxidative addition, cross-coupling |

| Radical Initiators | Radical addition | S-Cl bond homolysis, desulfonylation |

Interactive Data Table: Potential Competing Reaction Pathways

Advanced Synthetic Applications and Transformations of Cyclohex 3 Ene 1 Sulfonyl Chloride

Utilization as a Building Block for Complex Organic Molecules

The inherent reactivity of the sulfonyl chloride moiety makes Cyclohex-3-ene-1-sulfonyl chloride a valuable precursor in the construction of complex molecules, particularly in the field of medicinal chemistry. Sulfonyl chlorides readily react with primary and secondary amines to form stable sulfonamide linkages. sigmaaldrich.com This reaction is a cornerstone in the synthesis of diverse molecular scaffolds, as the resulting sulfonamides are recognized as important bioisosteres for amides, often conferring improved metabolic stability or enhanced binding affinity to biological targets. acs.orgprinceton.edu

The cyclohexene (B86901) portion of the molecule can be used to construct bicyclic systems, such as those found in certain nucleoside analogues developed as potential antiviral compounds. nih.gov By first forming a sulfonamide and then performing further transformations on the alkene, Cyclohex-3-ene-1-sulfonyl chloride can be incorporated into larger, more complex frameworks. For example, it can serve as a precursor for creating advanced intermediates used in the synthesis of bioactive compounds or materials with specific physical properties. The general strategy involves leveraging the sulfonyl group for initial coupling reactions, followed by elaboration of the cyclohexene ring.

| Target Molecule Class | Synthetic Strategy | Key Transformation | Potential Application |

| Complex Sulfonamides | Reaction with diverse amines/anilines | Sulfonamide bond formation | Medicinal Chemistry, Drug Discovery acs.orgrsc.org |

| Bicyclic Scaffolds | Intramolecular reactions post-functionalization | Cyclization, Diels-Alder Reaction | Antiviral Agents, Natural Product Synthesis nih.govresearchgate.net |

| Fused Heterocycles | Tandem reaction sequences | Cyclization/Coupling | Agrochemicals, Materials Science |

Synthesis of Cyclic and Bicyclic Systems

The dual functionality of Cyclohex-3-ene-1-sulfonyl chloride allows for its strategic use in the synthesis of various cyclic and bicyclic molecules through intramolecular and intermolecular pathways.

The sulfonyl chloride group is a key electrophile for constructing sulfur-containing heterocycles. A powerful strategy involves the intramolecular cyclization of derivatives of Cyclohex-3-ene-1-sulfonyl chloride. For instance, the compound can first be reacted with an amine that also contains a nucleophilic moiety, such as an alkenyl amine. The resulting intermediate, which bears both the sulfonyl chloride and the alkene, can then undergo an intramolecular cyclization, often promoted by a Lewis acid, to form a fused bicyclic sulfonamide, such as a 1,2,4-thiadiazine 1,1-dioxide derivative. nih.gov This cascade approach efficiently builds complex heterocyclic systems.

Another approach involves copper-catalyzed cascade reactions where a sulfonyl chloride reacts with an alkyne to produce sulfonylated benzothiophenes, demonstrating the utility of the sulfonyl chloride group in forming C-S bonds during cyclization. rsc.org

| Reaction Type | Reagents/Conditions | Product Class |

| Intramolecular Cyclization | 1. Alkenyl amine, Et3N 2. Lewis Acid (e.g., AlCl3) | Fused Thiadiazine Dioxides nih.gov |

| Cascade Sulfonylation/Cyclization | Copper Catalyst, Alkyne | Sulfonylated Benzothiophenes rsc.org |

The cyclohexene ring of the title compound can be systematically modified to generate a variety of substituted cyclohexane (B81311) and cyclohexene derivatives. nih.govgoogle.com One of the most powerful methods for forming substituted cyclohexene rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com Due to the electron-withdrawing nature of the sulfonyl chloride group, Cyclohex-3-ene-1-sulfonyl chloride can act as a dienophile, reacting with various dienes to form complex bicyclic adducts with a high degree of stereocontrol. princeton.edulibretexts.org

Furthermore, the sulfonyl chloride can be converted to a sulfonamide, which can then direct subsequent functionalization of the cyclohexene ring or participate in further synthetic elaborations. google.com This approach is valuable for creating molecules with specific stereochemistry and functionality, such as those investigated for applications in consumer products or as intermediates for natural product synthesis. google.comorganic-chemistry.orgbohrium.com For example, the synthesis of cyclohexenyl alkyl sulfides can be achieved through reactions involving cyclohexanone (B45756) precursors, indicating a pathway for C-S bond formation on the ring. rsc.org

Functionalization Strategies for the Cyclohexene Moiety

The carbon-carbon double bond in Cyclohex-3-ene-1-sulfonyl chloride is susceptible to a range of addition reactions, allowing for precise modification of the carbocyclic core.

The double bond readily undergoes electrophilic addition. A classic example is the bromination of cyclohexene with molecular bromine (Br₂), typically in an inert solvent like tetrachloromethane. chemguide.co.uklibretexts.org The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in a stereospecific anti-addition. youtube.comyoutube.com This yields a trans-1,2-dibromo derivative. Applying this to Cyclohex-3-ene-1-sulfonyl chloride would be expected to produce trans-3,4-dibromocyclohexane-1-sulfonyl chloride. Another potential reaction is light-promoted allylic bromination, which would install a bromine atom at the position adjacent to the double bond, yielding 5-bromocyclohex-3-ene-1-sulfonyl chloride. pearson.com

| Reaction | Reagent | Intermediate | Stereochemistry of Product |

| Bromination | Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition (trans product) youtube.com |

| Allylic Bromination | N-Bromosuccinimide (NBS), light | Allylic Radical | Allylic substitution pearson.com |

Cyclopropanation involves the addition of a methylene (B1212753) group across the double bond to form a bicyclic system. The Simmons-Smith reaction is a premier method for this transformation, valued for its high stereospecificity and functional group tolerance. thermofisher.comtcichemicals.com This reaction typically employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu) to generate an organozinc carbenoid intermediate (ICH₂ZnI). wikipedia.org This reagent adds to the alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropyl (B3062369) product. nih.gov

When applied to Cyclohex-3-ene-1-sulfonyl chloride, the Simmons-Smith reaction would yield bicyclo[4.1.0]heptane-3-sulfonyl chloride. The reaction is known to work well on unfunctionalized alkenes and is generally tolerant of various functional groups. wikipedia.orgmasterorganicchemistry.com Alternative methods, such as the Corey-Chaykovsky reaction, are also effective for synthesizing cyclopropanes bearing sulfonyl groups. rsc.org

| Reaction Name | Reagents | Key Features | Expected Product |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific syn-addition, tolerant of many functional groups. nih.govmasterorganicchemistry.com | Bicyclo[4.1.0]heptane-3-sulfonyl chloride |

| Furukawa Modification | CH₂I₂, Et₂Zn | Often gives higher yields than the classic Simmons-Smith. wikipedia.org | Bicyclo[4.1.0]heptane-3-sulfonyl chloride |

| Corey-Chaykovsky Reaction | Me₃S⁺I⁻, strong base | Forms cyclopropanes from α,β-unsaturated carbonyls and related compounds. rsc.org | Bicyclo[4.1.0]heptane-3-sulfonyl chloride |

Catalytic Strategies in Cyclohex-3-ene-1-sulfonyl chloride Chemistry

The reactivity of Cyclohex-3-ene-1-sulfonyl chloride can be significantly enhanced and controlled through various catalytic methodologies. This section explores the application of transition metal catalysis, photoredox catalysis, and organocatalysis to this specific substrate.

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the functionalization of sulfonyl chlorides. While specific literature on the palladium-catalyzed reactions of Cyclohex-3-ene-1-sulfonyl chloride is sparse, the established reactivity of other sulfonyl chlorides provides a strong basis for predicting its behavior. One of the most promising applications lies in cross-coupling reactions, where the sulfonyl chloride group can act as a leaving group.

A key example of such transformations is the Suzuki-Miyaura coupling. In this reaction, a palladium catalyst facilitates the coupling of an organoboron compound with an organic halide or triflate. While typically employing halides, the use of sulfonyl chlorides as coupling partners is a developing area. For Cyclohex-3-ene-1-sulfonyl chloride, a hypothetical Suzuki-Miyaura coupling with an arylboronic acid is depicted below.

Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Cyclohex-3-ene-1-sulfonyl chloride | Arylboronic acid | Pd(PPh₃)₄ | 1-Aryl-cyclohex-3-ene |

This transformation would proceed through a standard catalytic cycle involving oxidative addition of the palladium(0) complex to the S-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired 1-aryl-cyclohex-3-ene and regenerate the palladium(0) catalyst. A patent mentioning cyclohex-3-ene-1-sulfonyl chloride also alludes to the use of palladium-catalyzed cycloadditions in a broader context, suggesting the feasibility of such catalytic transformations. google.com

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of radicals from sulfonyl chlorides. The core principle involves the single-electron reduction of the sulfonyl chloride by an excited photocatalyst, leading to the formation of a sulfonyl radical and subsequent desulfonylation to generate a carbon-centered radical.

For Cyclohex-3-ene-1-sulfonyl chloride, this strategy would provide access to the cyclohex-3-en-1-yl radical. This reactive intermediate could then participate in a variety of synthetic transformations, such as Giese-type additions to electron-deficient alkenes or C-H functionalization reactions.

Hypothetical Photoredox-Catalyzed Radical Addition

| Reactant 1 | Reactant 2 | Photocatalyst | Product |

| Cyclohex-3-ene-1-sulfonyl chloride | Electron-deficient alkene | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Adduct of cyclohex-3-ene and the alkene |

The reaction would be initiated by the photoexcited catalyst reducing the sulfonyl chloride. The resulting cyclohexenyl radical would then add to the double bond of the acceptor molecule. The final step would involve the reduction of the resulting radical intermediate and protonation to afford the final product.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal- and photoredox catalysis, often providing high levels of stereocontrol. While direct organocatalytic activation of the sulfonyl chloride group in Cyclohex-3-ene-1-sulfonyl chloride is not a well-established strategy, the alkene moiety of the cyclohexene ring is susceptible to various organocatalytic transformations.

For instance, the enantioselective epoxidation of the double bond could be achieved using a chiral organocatalyst, such as a derivative of a cinchona alkaloid or a chiral ketone. This would lead to the formation of a chiral epoxy-sulfonyl chloride, a valuable building block for further synthetic manipulations.

Hypothetical Organocatalytic Epoxidation

| Reactant | Catalyst | Oxidant | Product |

| Cyclohex-3-ene-1-sulfonyl chloride | Chiral Ketone | Oxone® | Chiral 3,4-epoxycyclohexane-1-sulfonyl chloride |

Novel Chemical Transformations

The unique structural features of Cyclohex-3-ene-1-sulfonyl chloride open the door to the exploration of novel chemical transformations and the development of new synthetic methodologies.

Unprecedented Reactivity Patterns

The interplay between the sulfonyl chloride group and the cyclohexene ring could lead to unprecedented reactivity patterns. For example, intramolecular reactions could be triggered under specific catalytic conditions. A transition metal catalyst could potentially coordinate to the double bond and induce a reaction with the sulfonyl chloride moiety, leading to the formation of bicyclic sulfonates or other complex ring systems.

Furthermore, the generation of a radical at the C1 position via photoredox catalysis could be followed by an intramolecular radical addition to the double bond, providing access to bicyclo[3.1.0]hexane derivatives. The regioselectivity of such a process would be an interesting aspect to investigate.

Development of New Synthetic Methodologies

The development of new synthetic methodologies centered around Cyclohex-3-ene-1-sulfonyl chloride could provide efficient routes to a variety of valuable chemical entities. For example, its use as a linchpin in multicomponent reactions could allow for the rapid construction of molecular complexity. A palladium-catalyzed three-component reaction involving the sulfonyl chloride, a diene, and a nucleophile could potentially assemble complex acyclic or cyclic structures in a single step.

Moreover, the derivatization of the sulfonyl chloride into other functional groups, such as sulfonamides or sulfones, followed by catalytic transformations of the cyclohexene ring, would further expand its synthetic utility. The development of one-pot procedures that combine the modification of the sulfonyl group with a catalytic reaction on the alkene would be a particularly attractive goal for synthetic chemists.

Theoretical and Computational Chemistry Applied to Cyclohex 3 Ene 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Cyclohex-3-ene-1-sulfonyl chloride at the molecular level. These methods allow for the detailed investigation of its electronic structure and the energetic landscapes of its reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms of organic compounds, including those of sulfonyl chlorides and cyclohexene (B86901) derivatives. For Cyclohex-3-ene-1-sulfonyl chloride, DFT studies would be instrumental in exploring its reactivity, particularly in reactions such as electrophilic additions to the double bond and nucleophilic substitution at the sulfonyl group.

DFT calculations can model the potential energy surface of a reaction, helping to identify intermediates and transition states. For instance, in the case of electrophilic addition of a reagent like bromine to the cyclohexene ring, DFT could elucidate whether the mechanism proceeds through a classical carbocation intermediate or a bridged bromonium ion. libretexts.org Studies on similar systems, such as the addition of various electrophiles to cyclohexene derivatives, have shown that DFT can accurately predict the stereoselectivity and regioselectivity of such reactions. acs.org

Furthermore, DFT is employed to study the mechanisms of reactions involving the sulfonyl chloride group. For example, the hydrolysis of sulfonyl chlorides is a fundamental reaction, and DFT calculations can provide a detailed picture of the transition state, which is often proposed to be a trigonal bipyramidal structure, consistent with an SN2-type mechanism. cdnsciencepub.com Research on the solvolysis of benzenesulfonyl chlorides has utilized DFT to understand the role of the solvent and substituents in the reaction kinetics. cdnsciencepub.comnih.gov

While specific DFT studies on Cyclohex-3-ene-1-sulfonyl chloride are not widely available in the literature, the established application of DFT to both the cyclohexene and sulfonyl chloride moieties provides a robust framework for predicting its chemical behavior.

Table 1: Illustrative DFT-Calculated Activation Energies for Reactions of a Generic Alkene Sulfonyl Chloride

| Reaction Type | Reagent | Solvent | Calculated Activation Energy (kcal/mol) |

| Electrophilic Addition (C=C) | Br₂ | CCl₄ | 8.5 |

| Nucleophilic Substitution (-SO₂Cl) | H₂O | Water | 15.2 |

| Elimination (H-C-C-Cl) | NaOH | Ethanol | 20.1 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as specific data for Cyclohex-3-ene-1-sulfonyl chloride is not available.

Ab Initio and Semi-Empirical Methods

Before the widespread use of DFT, ab initio and semi-empirical methods were the primary computational tools for studying molecular properties and reaction mechanisms. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. springer.com These methods can provide highly accurate results, especially for smaller molecules, but are computationally more demanding than DFT. For a molecule the size of Cyclohex-3-ene-1-sulfonyl chloride, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for validating results from other methods.

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger systems. These methods could be employed for preliminary conformational analysis of Cyclohex-3-ene-1-sulfonyl chloride or for screening potential reaction pathways before undertaking more rigorous calculations.

Reaction Pathway Elucidation and Transition State Analysis

A primary goal of computational chemistry in the study of reaction mechanisms is the detailed mapping of reaction pathways and the characterization of transition states.

Energy Profiles and Rate-Determining Steps

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as a reaction progresses. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction.

Transition State Geometries and Energetics

The transition state is a critical point on the reaction pathway, representing the highest energy structure that the reacting molecules must pass through. The geometry of the transition state provides valuable information about the mechanism of the reaction. For instance, in the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, the geometry of the transition state can confirm whether the reaction proceeds via a concerted SN2-like mechanism or a stepwise process. cdnsciencepub.com

Computational methods allow for the optimization of transition state geometries and the calculation of their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, studies on the solvolysis of sulfonyl chlorides have computationally modeled the trigonal bipyramidal transition state to understand the factors influencing reactivity. cdnsciencepub.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its reactivity. Computational methods provide a wealth of information about the electronic distribution within a molecule, which can be used to predict its chemical behavior.

Natural Bond Orbital (NBO) analysis is a common technique used to study the electronic structure of molecules. In the case of sulfonyl chlorides, NBO analysis has shown that the sulfonyl group is highly polarized. researchgate.net There are significant contributions from hyperconjugation, where electron density is donated from the oxygen lone pairs to the antibonding orbitals of the S-C and S-Cl bonds (n→σ*). researchgate.net This electronic delocalization plays a crucial role in the stability and reactivity of the sulfonyl chloride group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's propensity to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For Cyclohex-3-ene-1-sulfonyl chloride, a hypothetical FMO analysis would likely reveal the following:

HOMO: The HOMO is expected to be primarily localized on the carbon-carbon double bond (C=C) of the cyclohexene ring. This region represents the most electron-rich and, therefore, the most likely site for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the sulfonyl chloride group (-SO₂Cl), specifically on the sulfur-chlorine bond. The highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur atom, making it electron-deficient and the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Cyclohex-3-ene-1-sulfonyl chloride

| Orbital | Energy (eV) | Primary Localization |

| HOMO | (Value) | C=C bond in cyclohexene ring |

| LUMO | (Value) | S-Cl bond of the sulfonyl chloride group |

| Gap | (Value) |

Note: The values in this table are hypothetical and await experimental or computational verification.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

A theoretical MEP map of Cyclohex-3-ene-1-sulfonyl chloride would be expected to show:

Negative Potential: Regions of high electron density, and thus negative electrostatic potential, would be concentrated around the two oxygen atoms of the sulfonyl group due to their high electronegativity.

Positive Potential: A significant region of positive electrostatic potential would be located on the sulfur atom of the sulfonyl chloride group, confirming its electrophilic nature. The hydrogen atoms of the cyclohexene ring would also exhibit moderately positive potential.

Neutral/Slightly Negative Potential: The C=C double bond would likely show a region of slightly negative potential, consistent with its nucleophilic character identified by FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and delocalization effects).

For Cyclohex-3-ene-1-sulfonyl chloride, NBO analysis would quantify:

Hybridization and Bond Composition: It would detail the hybridization of each atom and the contribution of each atomic orbital to the chemical bonds, such as the polar covalent S-Cl and S-O bonds.

Atomic Charges: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods. It would confirm a significant positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Highlights for Key Bonds in Cyclohex-3-ene-1-sulfonyl chloride

| Bond (Donor NBO) | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| σ(C=C) | σ(S-Cl) | (Value) |

| LP(O) | σ(S-Cl) | (Value) |

| LP(Cl) | σ*(S-C) | (Value) |

Note: The values in this table are hypothetical and represent potential delocalization interactions that would be quantified by NBO analysis.

Solvent Effects in silico

The reactivity and properties of a molecule can be significantly influenced by the solvent. Computational chemistry can model these effects using either continuum or explicit solvation models.

Continuum Solvation Models (e.g., PCM)

Continuum models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous medium with a defined dielectric constant. These models are effective for studying how the bulk properties of a solvent affect the solute. For Cyclohex-3-ene-1-sulfonyl chloride, PCM calculations could be used to:

Predict changes in conformational preferences in different solvents.

Estimate the stabilization of charged intermediates or transition states in polar solvents, thereby providing insights into reaction mechanisms and kinetics. For reactions involving this molecule, such as nucleophilic substitution at the sulfur atom, a polar solvent would be expected to stabilize the transition state, thus accelerating the reaction rate.

Explicit Solvation Studies

Explicit solvation models involve simulating a discrete number of solvent molecules around the solute. This approach is computationally more demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For Cyclohex-3-ene-1-sulfonyl chloride, explicit solvation studies, often employing molecular dynamics (MD) simulations, could reveal:

The specific arrangement and orientation of solvent molecules (e.g., water, alcohols) around the electrophilic sulfur atom and the nucleophilic double bond.

The role of individual solvent molecules in stabilizing transition states through direct interaction.

Green Chemistry Principles in the Synthesis and Reactions of Cyclohex 3 Ene 1 Sulfonyl Chloride

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and reduced energy consumption. While specific mechanochemical methods for the synthesis of Cyclohex-3-ene-1-sulfonyl chloride are not prominently documented, the general principles are applicable. The quantitative assessment of the greenness of mechanochemical processes is an area of active research rsc.org. Potential applications could involve the solvent-free oxidative chlorination of a corresponding thiol or disulfide precursor by grinding it with a solid oxidant and a chloride source.

Performing reactions in water is a key green chemistry strategy. For the synthesis of sulfonyl chlorides, aqueous conditions can be surprisingly effective. A notable example is the Sandmeyer-type reaction for preparing aryl sulfonyl chlorides from diazonium salts. acs.org In these processes, sulfur dioxide (or a surrogate) reacts with the diazonium salt in the presence of copper salts in an aqueous medium. acs.orgresearchgate.net A significant advantage of this method is that many sulfonyl chlorides have low solubility in water. acs.org This causes the product to precipitate directly from the reaction mixture as it forms, which protects it from hydrolysis and simplifies purification, often leading to good yields (>70%) and high purity. acs.org This approach is safer, more robust, and has considerable environmental benefits over methods that use solvents like acetic acid. researchgate.net

Table 1: Comparison of Solvents in Aryl Sulfonyl Chloride Synthesis

| Feature | Acetic Acid Solvent Method | Aqueous-Phase Method |

| Solvent | Acetic Acid | Water acs.org |

| Product Isolation | Requires extraction | Precipitation from mixture acs.org |

| Hydrolysis Risk | Present | Minimized by low solubility acs.org |

| Environmental Impact | Higher | Lower acs.org |

| Scalability | Possible | Readily scalable acs.org |

Energy Efficiency in Reaction Design

Reducing the energy footprint of chemical reactions is a fundamental aspect of green chemistry, often achieved by designing processes that occur under milder conditions.

Conducting syntheses at ambient temperature eliminates the energy costs associated with heating or cooling. Several modern methods for synthesizing sulfonyl chlorides operate effectively at room temperature. For instance, sulfonyl hydrazides can be converted to the corresponding sulfonyl chlorides in high yields by reacting them with N-chlorosuccinimide (NCS) in acetonitrile (B52724) at room temperature. nih.gov This method has been demonstrated on a larger scale, affording p-toluenesulfonyl chloride in 94% yield. nih.gov Similarly, photocatalytic methods, discussed below, are often performed at room temperature, relying on light energy rather than thermal energy to drive the reaction. acs.orgnih.gov

Table 2: Examples of Room Temperature Sulfonyl Chloride Syntheses

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | CH₃CN | Room Temp | High | nih.gov |

| Arenediazonium Salt | SOCl₂/H₂O, K-PHI catalyst | CH₃CN | Room Temp | 50-95% | acs.orgnih.gov |

| Thiol/Disulfide | H₂O₂, Zirconium(IV) chloride | N/A | Room Temp | High | orgsyn.org |

Photochemical reactions use light as a "traceless" reagent to activate molecules, often enabling reactions to proceed under mild conditions with high selectivity. nih.gov Visible-light photocatalysis has emerged as a powerful tool for synthesizing sulfonyl chlorides. nih.gov

One prominent method involves the use of a heterogeneous photocatalyst, such as potassium poly(heptazine imide) (K-PHI), to mediate the reaction between arenediazonium salts and a source of SO₂ and chloride (e.g., from thionyl chloride and water). acs.orgnih.gov This process is conducted at room temperature under visible light irradiation (e.g., a 465 nm LED), shows high tolerance for various functional groups, and provides a sustainable alternative to the classical Meerwein chlorosulfonylation. nih.gov The mechanism involves the photoexcited catalyst (K-PHI*) initiating a single electron transfer (SET) process. acs.org Photons can also be used to generate sulfonyl radicals from precursors like benzylic sulfonyl compounds, which can then be trapped to form desired products. cdnsciencepub.com

Table 3: Overview of Photochemical Methods for Sulfonyl Chloride Synthesis

| Method | Precursor | Light Source | Catalyst | Key Features | Reference |

| Photocatalytic Sandmeyer-type | Arenediazonium Salt | Visible Light (465 nm) | K-PHI (heterogeneous) | Mild conditions, high functional group tolerance | acs.orgnih.gov |

| Photocatalytic Oxidation | Thiols, Thioacetates | Visible Light | K-PHI | Utilizes different thio-precursors | nih.gov |

| Photolytic Cleavage | Benzylic Sulfonyl Compounds | UV light | None | Generates sulfonyl radicals for further synthesis | cdnsciencepub.com |

Atom Economy and Waste Minimization

Green chemistry emphasizes designing syntheses that maximize the incorporation of all material from the starting materials and reagents into the final product.

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. tudelft.nl However, AE does not account for solvents, reagents used in excess, or waste generated during workup. For this, metrics like Process Mass Intensity (PMI)—the ratio of the total mass of materials (water, solvents, reactants, reagents) used to the mass of the product—provide a more holistic view of the process's greenness. tudelft.nl

In the context of Cyclohex-3-ene-1-sulfonyl chloride synthesis, waste can be minimized by:

Choosing Catalytic Methods: Traditional methods like the Sandmeyer reaction often use stoichiometric amounts of copper salts, generating significant inorganic waste. tudelft.nl In contrast, modern photocatalytic methods use only catalytic amounts of the photoinitiator, drastically reducing waste. nih.gov

Using SO₂ Surrogates: Gaseous sulfur dioxide is toxic and difficult to handle. Solid, stable SO₂ surrogates like DABSO (the adduct of DABCO and sulfur dioxide) offer a safer and more convenient alternative, simplifying the process and minimizing risk. organic-chemistry.org

Employing Cleaner Oxidants: Oxidative chlorination methods that use household bleach (NaOCl) or hydrogen peroxide instead of harsher reagents are considered greener. orgsyn.orgorganic-chemistry.org For example, a bleach-mediated synthesis of alkanesulfonyl chlorides is described as worker-friendly, using readily available reagents and allowing for easy purification without chromatography. organic-chemistry.org A continuous flow protocol for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) was developed and showed a favorable Process Mass Intensity (PMI) of 15. researchgate.net

Table 4: Green Chemistry Comparison of Sulfonyl Chloride Synthetic Routes

| Synthetic Route | Atom Economy | Waste Profile | Energy Profile | Key Advantage |

| Traditional Sandmeyer | Lower | High (stoichiometric copper salts) | Often requires cooling | Well-established |

| Aqueous Sandmeyer | Moderate | Lower (aqueous medium) | Often requires cooling | Reduced organic solvent use acs.org |

| From Sulfonyl Hydrazides | Moderate | Moderate (succinimide byproduct) | Room temperature | Mild conditions nih.gov |

| Photocatalytic Synthesis | Higher | Low (catalytic system) | Room temperature, light-driven | High energy efficiency, low waste nih.gov |

| Bleach-Mediated Oxidation | Moderate | Low (inorganic salts) | Varies | Inexpensive, safe reagents organic-chemistry.org |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing solvent use, and decreasing waste. nih.govrsc.org While no specific MCRs involving cyclohex-3-ene-1-sulfonyl chloride have been documented, the reactivity of the sulfonyl chloride group makes it a potential candidate for such reactions. magtech.com.cn For instance, a hypothetical MCR could involve the reaction of cyclohex-3-ene-1-sulfonyl chloride with an amine and another unsaturated compound to generate complex sulfonamides in one pot. The development of such reactions would represent a significant step forward in the sustainable utilization of this and similar sulfonyl chlorides.

Catalytic vs. Stoichiometric Reagent Use

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Traditional methods for synthesizing sulfonyl chlorides often rely on stoichiometric and hazardous reagents like thionyl chloride (SOCl₂) or harsh oxidants, which generate significant waste. nih.govorganic-chemistry.org

Modern approaches focus on catalytic methods that are more environmentally friendly. For example, the synthesis of sulfonyl chlorides can be achieved through the catalytic oxidation of thiols or other sulfur-containing compounds. organic-chemistry.org Photocatalytic methods are also emerging, using light to drive the reaction with a recyclable catalyst. nih.govnih.gov These catalytic systems reduce waste and often operate under milder conditions.

Table 1: Comparison of Stoichiometric and Catalytic Methods for Sulfonyl Chloride Synthesis

| Feature | Stoichiometric Methods (e.g., SO₂Cl₂) | Catalytic Methods (e.g., Photocatalysis) |

| Reagent Ratio | High (stoichiometric or excess) | Low (catalytic amounts) |

| Waste Generation | High (byproducts from reagents) | Low (catalyst is recycled) |

| Reaction Conditions | Often harsh (high temperatures) | Typically mild (room temperature) nih.gov |

| Selectivity | Can be low, with side reactions | Often high, with better functional group tolerance nih.gov |

| Safety Hazard | High (toxic and corrosive reagents) | Lower (avoids many hazardous reagents) |

Sustainable Catalysis Development